molecular formula C8H8O6 B5001177 3,8-dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid CAS No. 29276-19-5

3,8-dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid

Cat. No.: B5001177
CAS No.: 29276-19-5
M. Wt: 200.14 g/mol
InChI Key: FMRCEJUVGXALMV-UHFFFAOYSA-N
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Description

3,8-Dioxatricyclo[3210~2,4~]octane-6,7-dicarboxylic acid is a complex organic compound with the molecular formula C8H8O6 It is characterized by its unique tricyclic structure, which includes two oxygen atoms and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure. Detailed synthetic routes can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, scaled up to meet production demands. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,8-Dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

3,8-Dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action are available in scientific literature.

Comparison with Similar Compounds

Similar Compounds

  • 3,8-Dioxatricyclo[5.1.0.0~2,4~]octane-5,6-dicarboxylic acid
  • 4,4-Dibromo-8,8-dichlorotricyclo[5.1.0.0~3,5~]octane
  • 8,8-Dibromo-4-oxatricyclo[5.1.0.0~3,5~]octane

Highlighting Uniqueness

Compared to similar compounds, 3,8-dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid stands out due to its specific tricyclic structure and the presence of two carboxylic acid groups.

Properties

IUPAC Name

3,8-dioxatricyclo[3.2.1.02,4]octane-6,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O6/c9-7(10)1-2(8(11)12)4-6-5(14-6)3(1)13-4/h1-6H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRCEJUVGXALMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C2C3C(C1O2)O3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385328
Record name 3,8-Dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29276-19-5
Record name 3,8-Dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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